2-(4-Methylphenoxy)benzylamine hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is [2-(4-methylphenoxy)phenyl]methanamine hydrochloride. This naming convention precisely describes the structural arrangement where a 4-methylphenoxy group is attached to the second position of a benzylamine core structure. The compound exists as a hydrochloride salt, which enhances its stability and solubility characteristics in aqueous environments.
The structural representation reveals a benzylamine backbone with an ether linkage connecting the 2-position of the benzyl ring to a 4-methylphenyl group. The methanamine functional group is attached to the benzene ring that bears the phenoxy substituent. This structural arrangement creates a specific three-dimensional configuration that influences the compound's chemical behavior and potential biological interactions.
Alternative nomenclature systems recognize this compound under several designations. The compound is also known as 1-[2-(4-Methylphenoxy)phenyl]methanamine hydrochloride, following the systematic naming convention that emphasizes the methanamine functionality. Additionally, it appears in chemical databases as this compound and Benzenemethanamine, 2-(4-methylphenoxy)-, hydrochloride, reflecting different approaches to structural description.
CAS Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service Registry Number for this compound is 1171318-10-7, which serves as the primary unique identifier for this specific compound in chemical databases and regulatory systems. This registration number distinguishes it from other positional isomers and related compounds within the methylphenoxybenzylamine family.
The compound is catalogued under multiple database identifiers that facilitate its recognition across different chemical information systems. The MDL number MFCD03840021 provides another standardized reference point for the compound in chemical databases. ChemSpider assigns the identifier 16497776 to this specific molecular structure, enabling cross-referencing between different chemical information platforms.
Additional chemical identifiers include the InChI code, which provides a standardized representation of the molecular structure: InChI=1S/C14H15NO.ClH/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15;/h2-9H,10,15H2,1H3;1H. The corresponding InChIKey XMVXIOJPNLJZRD-UHFFFAOYSA-N offers a hashed version of the structural information for rapid database searching and comparison.
Molecular Formula and Weight Analysis
The molecular formula for this compound is C₁₄H₁₅NO·HCl, indicating the presence of fourteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom in the free base, with an additional hydrogen chloride molecule forming the salt. When considering the complete hydrochloride salt, the empirical formula becomes C₁₄H₁₆ClNO, accounting for the additional hydrogen and chlorine atoms from the hydrochloric acid component.
The molecular weight analysis reveals precise mass measurements that are critical for analytical chemistry applications. The average molecular weight is calculated as 249.738 grams per mole, while the monoisotopic mass is determined to be 249.092042 atomic mass units. These values reflect the contribution of both the organic base structure and the inorganic hydrochloride component to the overall molecular mass.
Table 1: Molecular Composition Analysis of this compound
| Component | Count | Atomic Mass Contribution |
|---|---|---|
| Carbon | 14 | 168.14 amu |
| Hydrogen | 16 | 16.128 amu |
| Nitrogen | 1 | 14.007 amu |
| Oxygen | 1 | 15.999 amu |
| Chlorine | 1 | 35.453 amu |
| Total Molecular Weight | 249.738 g/mol |
The precise mass determination enables accurate identification through mass spectrometry techniques and supports quality control measures in pharmaceutical and research applications. The molecular weight information is essential for stoichiometric calculations in synthetic procedures and analytical method development.
Positional Isomerism in Methylphenoxybenzylamine Derivatives
The study of positional isomerism within methylphenoxybenzylamine derivatives reveals significant structural diversity based on the placement of the methyl group and the point of ether linkage attachment. This compound represents one specific arrangement within this family, where the phenoxy group is attached to the 2-position of the benzylamine ring and the methyl substituent occupies the 4-position of the phenoxy ring.
Comparative analysis with related positional isomers demonstrates the structural variations possible within this chemical family. The 4-(4-Methylphenoxy)benzylamine hydrochloride isomer, with CAS number 262862-66-8, features the phenoxy group attached to the 4-position rather than the 2-position of the benzylamine ring. This positional change significantly alters the spatial arrangement of functional groups and potentially affects the compound's chemical and biological properties.
Table 2: Positional Isomers of Methylphenoxybenzylamine Hydrochloride Derivatives
| Compound Name | CAS Number | Phenoxy Position | Methyl Position | Molecular Formula |
|---|---|---|---|---|
| 2-(4-Methylphenoxy)benzylamine HCl | 1171318-10-7 | 2-position | 4-position | C₁₄H₁₆ClNO |
| 4-(4-Methylphenoxy)benzylamine HCl | 262862-66-8 | 4-position | 4-position | C₁₄H₁₆ClNO |
| 2-(2-Methylphenoxy)benzylamine HCl | 870061-76-0 | 2-position | 2-position | C₁₄H₁₆ClNO |
| 4-(2-Methylphenoxy)benzylamine HCl | 1172923-95-3 | 4-position | 2-position | C₁₄H₁₆ClNO |
Further examination of the isomeric relationships reveals how the 2-(2-Methylphenoxy)benzylamine hydrochloride variant, identified by CAS number 870061-76-0, differs through methyl group positioning on the phenoxy ring. In this isomer, the methyl substituent is located at the 2-position of the phenoxy group rather than the 4-position, creating distinct steric and electronic environments that influence molecular behavior.
The 4-(2-Methylphenoxy)benzylamine hydrochloride isomer, with CAS number 1172923-95-3, combines the 4-position attachment of the phenoxy group with the 2-position placement of the methyl substituent. This particular arrangement creates yet another unique spatial configuration within the isomeric series, demonstrating the structural complexity achievable through systematic positional variations.
Research findings indicate that these positional differences result in varying physicochemical properties among the isomers, including differences in solubility, stability, and potential biological activity. The specific arrangement in this compound, with its 2-position phenoxy attachment and 4-position methyl placement, creates a distinct molecular environment that serves specific applications in pharmaceutical development and biochemical research contexts.
Properties
IUPAC Name |
[2-(4-methylphenoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15;/h2-9H,10,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVXIOJPNLJZRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=CC=C2CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590022 | |
| Record name | 1-[2-(4-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171318-10-7 | |
| Record name | 1-[2-(4-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of 2-(4-Methylphenoxy)benzylamine Hydrochloride
General Synthetic Route Overview
The synthesis of this compound typically involves three main stages:
- Etherification : Formation of 4-(4-methylphenoxy)benzyl intermediates by reacting 4-methylphenol (p-cresol) with a benzyl halide or benzyl nitrile derivative.
- Amination : Conversion of the benzyl intermediate to benzylamine via catalytic hydrogenation or nucleophilic substitution.
- Salt Formation : Acidification of the free amine with hydrochloric acid to yield the hydrochloride salt.
Detailed Preparation Steps and Conditions
Etherification Stage
- Reactants : p-Cresol and p-chlorobenzonitrile or p-cyanobenzene derivatives.
- Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Base/Acid Binding Agent : Sodium hydride (NaH) is preferred over potassium hydroxide (KOH) due to better reaction control and higher yields.
- Temperature : Typically 130–150 °C.
- Reaction Time : Approximately 1 hour.
- Yield : Greater than 90% with purity exceeding 99% when using sodium hydride and anhydrous conditions.
- Purification : Recrystallization from methanol enhances purity.
Example Reaction Conditions (from patent CN102863356B):
| Parameter | Condition |
|---|---|
| Reactants molar ratio | p-Cyanochlorobenzene : p-cresol : NaH = 1 : 1–1.1 : 1.05 |
| Solvent | DMF |
| Temperature | 150 °C |
| Reaction time | 1 hour |
| Yield | >90% |
| Purity | >99% |
This method replaces traditional KOH with sodium hydride, eliminating the need for water removal steps and simplifying the process while improving yield and purity.
Amination Stage
- Catalyst : Modified nano-nickel catalysts synthesized via ultrasonic treatment of nickel salts with surfactants (Span-20 or Span-60) and reducing agents (sodium borohydride or sodium cyanoborohydride).
- Solvent : Water or ethanol mixtures.
- Base : Potassium hydroxide (KOH).
- Temperature : Around 150 °C.
- Reaction Time : Approximately 3 hours.
- Process : The 4-(4-methylphenoxy)benzonitrile intermediate is hydrogenated or reduced catalytically to 4-(4-methylphenoxy)benzylamine.
- Yield and Purity : High efficiency and purity achieved due to the nano-nickel catalyst's enhanced activity.
Catalyst Preparation and Reaction Conditions (from patent CN114560780A):
| Step | Details |
|---|---|
| Catalyst synthesis | NiCl2 + Span-20 + NaBH4, pH 10, ultrasonic power 1000–1500 W, 30–60 min |
| Amination reaction solvent | Water or ethanol |
| Base | KOH (1.5 kg per batch scale) |
| Temperature | 150 °C |
| Reaction time | 3 hours |
| Substrate | 4-(4-methylphenoxy)benzonitrile |
| Product | 4-(4-methylphenoxy)benzylamine |
This catalytic approach improves product purity, reduces cost, and enhances preparation efficiency.
Hydrochloride Salt Formation
- Procedure : The free base 4-(4-methylphenoxy)benzylamine is reacted with hydrochloric acid (HCl) to form the stable hydrochloride salt.
- Solvent : Typically ethanol or ethanol/water mixtures.
- Conditions : Controlled temperature (room temperature to 60 °C) to precipitate the hydrochloride salt.
- Purification : Recrystallization to ensure high purity.
This step ensures the compound is isolated as a crystalline hydrochloride salt suitable for pharmaceutical applications.
Summary Table of Preparation Methods
| Step | Method/Conditions | Key Reagents/Catalysts | Temperature (°C) | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Etherification | p-Cresol + p-chlorobenzonitrile, DMF solvent, NaH base | Sodium hydride (NaH) | 150 | 1 hour | >90 | >99 | Anhydrous conditions, recrystallization |
| Amination | Catalytic hydrogenation with modified nano-nickel | Modified nano-nickel catalyst | 150 | 3 hours | High | High | Ultrasonic catalyst preparation |
| Hydrochloride formation | Reaction of free amine with HCl in ethanol | Hydrochloric acid (HCl) | RT–60 | 1–2 hours | Quantitative | >99 | Precipitation and recrystallization |
Research Findings and Analysis
- The use of sodium hydride in etherification significantly improves yield (>90%) and purity (>99%) compared to traditional bases like KOH, which require complex dehydration steps and yield about 80%.
- Modified nano-nickel catalysts synthesized via ultrasonic methods offer enhanced catalytic activity for the amination step, enabling efficient conversion of nitrile intermediates to benzylamine derivatives with high purity and reduced production costs.
- The hydrochloride salt formation is straightforward and yields a stable, crystalline product suitable for further applications.
- Analytical techniques such as NMR, HPLC, and mass spectrometry confirm the structural integrity and purity of the final hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylphenoxy)benzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of substituted benzylamine derivatives.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
2-(4-Methylphenoxy)benzylamine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly significant in developing drugs targeting neurological conditions, where it aids in the modulation of neurotransmitter systems .
Case Studies:
- Neurological Disorders: Research has indicated that derivatives of this compound can enhance the efficacy of treatments for disorders such as depression and anxiety by interacting with specific neurotransmitter receptors .
- Therapeutic Agents: The compound has been explored for its potential therapeutic effects in treating mental health issues and infectious diseases, showcasing its versatility in medicinal chemistry.
Biochemical Research
Investigating Biological Mechanisms:
In biochemical studies, this compound is utilized to investigate receptor interactions and enzyme activities. This helps researchers understand complex biological processes and the molecular mechanisms underlying various diseases .
Applications in Assays:
- Biochemical Assays: The compound is employed as a reagent in assays to evaluate enzyme kinetics and receptor binding affinities, contributing to drug discovery efforts .
Material Science
Development of Advanced Materials:
The compound is being studied for its potential applications in material science, particularly in developing polymers with enhanced thermal and mechanical properties. Its chemical structure allows for modifications that can improve material performance under various conditions .
Research Highlights:
- Polymer Synthesis: Studies have shown that incorporating this compound into polymer matrices can lead to materials with superior durability and thermal stability .
Agricultural Chemistry
Formulation of Agrochemicals:
In agricultural chemistry, this compound contributes to the formulation of agrochemicals, including pesticides and herbicides. Its effectiveness in enhancing the activity of these agents makes it valuable for developing more efficient agricultural products .
Impact on Pest Control:
- Pesticide Development: Research indicates that formulations containing this compound show improved efficacy against target pests while minimizing environmental impact .
Analytical Chemistry
Utilization in Analytical Techniques:
this compound is employed in various analytical techniques, aiding in the detection and quantification of other compounds within complex mixtures. Its properties allow for accurate results in analytical settings .
Standardization in Laboratories:
- Analytical Standards: The compound serves as a standard reference material in laboratories to ensure accuracy and reliability in experimental results, particularly in chemical analysis .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Intermediate for neurological drugs | Targets specific conditions |
| Biochemical Research | Investigates receptor interactions | Enhances understanding of biological processes |
| Material Science | Develops advanced polymers | Improves thermal/mechanical properties |
| Agricultural Chemistry | Formulates effective agrochemicals | Enhances pest control efficiency |
| Analytical Chemistry | Aids in detection/quantification | Ensures accuracy in laboratory results |
Mechanism of Action
The mechanism of action of 2-(4-Methylphenoxy)benzylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Benzylamine Derivatives
Structural and Physicochemical Comparisons
Key Observations:
- Substituent Position: The ortho vs. para substitution (e.g., 2-(4-Methylphenoxy) vs. 4-(4-Methylphenoxy)) significantly impacts steric hindrance and electronic effects, altering solubility and receptor binding .
- Functional Groups: Electron-withdrawing groups (e.g., sulfonyl in 2-(Morpholinosulfonyl)benzylamine HCl) reduce lipophilicity compared to electron-donating groups (e.g., methylphenoxy) .
- Molecular Weight : Higher molecular weights (e.g., butenafine HCl at 352.90) correlate with increased biological activity in antifungal applications .
Pharmacological and Functional Comparisons
Key Insights:
- Antifungal Activity : Butenafine’s benzylamine-naphthalene hybrid structure enhances membrane penetration, enabling potent fungistatic effects .
- Anticonvulsant Potential: Biphenyl-substituted benzylamines (e.g., [4-(4-Chlorophenyl)phenyl]methylamine HCl) show Na⁺ current modulation, suggesting utility in epilepsy research .
- Neurochemical Research: Methoxy and phenethyl substituents (e.g., 4-Methoxyphenethylamine HCl) mimic endogenous amines, aiding neurotransmitter pathway studies .
Biological Activity
2-(4-Methylphenoxy)benzylamine hydrochloride is a chemical compound that has garnered attention for its diverse biological activities and applications in various fields, including pharmaceuticals, biochemical research, and material science. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : C14H16ClNO
- Molecular Weight : 249.74 g/mol
- CAS Number : 262862-66-8
The compound is characterized by a phenoxy group attached to a benzylamine structure, which contributes to its biological properties.
Pharmaceutical Applications
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological conditions. Its ability to interact with various receptors and enzymes makes it a valuable compound in drug development.
Case Study: Neurological Disorders
Research indicates that derivatives of this compound exhibit significant activity against specific neurological targets. For instance, studies have shown that it can modulate neurotransmitter systems, potentially aiding in the treatment of disorders such as depression and anxiety .
Biochemical Research
The compound is employed in studies investigating receptor interactions and enzyme activities. It has been particularly useful in understanding complex biological processes.
Example of Enzyme Interaction
In biochemical assays, this compound has been shown to inhibit certain enzymes involved in metabolic pathways. For example, it demonstrated inhibition of the DprE1 enzyme, which is crucial in the treatment of tuberculosis .
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| DprE1 | Competitive | 1.5 |
Material Science
Research into the material science applications of this compound reveals its potential in developing advanced materials, including polymers with enhanced thermal and mechanical properties. Its unique chemical structure allows for modifications that can improve material performance .
Agricultural Chemistry
In agricultural chemistry, this compound is explored for its role in formulating agrochemicals. Its effectiveness as an active ingredient in pesticides and herbicides has been noted, contributing to more efficient crop protection strategies .
Safety and Toxicity
Safety assessments indicate that while the compound exhibits promising biological activity, careful handling is required due to its classification as a hazardous substance. Safety data sheets provide detailed information regarding proper storage and disposal methods .
Toxicological Profile
A preliminary toxicological profile suggests minimal acute toxicity at low concentrations; however, long-term studies are necessary to fully understand its safety profile.
Research Findings
Recent studies have highlighted the pharmacokinetic properties of this compound. In vivo experiments demonstrated favorable absorption and distribution characteristics:
| Parameter | Value |
|---|---|
| Cmax (µM) | 18.3 ± 6.7 |
| Tmax (h) | 3.0 ± 0.0 |
| AUCinf (µM·h) | 78.6 ± 18.9 |
| Half-life (h) | 5.9 ± 2.6 |
These parameters indicate that the compound has a reasonable bioavailability profile suitable for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-methylphenoxy)benzylamine hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, substituting 4-methylphenol with a benzyl halide intermediate under basic conditions (e.g., K₂CO₃ in DMF) forms the phenoxy-benzyl backbone, followed by amination via catalytic hydrogenation or borane-THF reduction . Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio for phenol:halide) and temperature (60–80°C). Purity (>95%) is achieved through recrystallization in ethanol/water mixtures .
Q. How should researchers characterize the structural identity and purity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm for the benzylamine moiety).
- HPLC-UV (C18 column, acetonitrile/water mobile phase) to assess purity, with retention times cross-referenced against known standards .
- Elemental analysis (C, H, N within ±0.3% of theoretical values) .
- Mass spectrometry (ESI-MS) for molecular ion confirmation ([M+H]⁺ at m/z 260.1) .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer : The hydrochloride salt is hygroscopic; store under inert gas (N₂/Ar) at 2–8°C in amber glass vials. Stability studies (TGA/DSC) indicate decomposition above 200°C. Avoid aqueous solutions at pH >7 to prevent free base precipitation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for 2-(4-methylphenoxy)benzylamine derivatives?
- Methodological Answer : Discrepancies in receptor binding assays (e.g., adrenergic vs. serotoninergic activity) may arise from:
- Stereochemical impurities : Use chiral HPLC (Chiralpak AD-H column) to isolate enantiomers and test individually .
- Metabolite interference : Perform LC-MS/MS to identify degradation products in biological matrices .
- Assay conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C) to minimize variability .
Q. What strategies are effective for studying the compound’s mechanism of action in neurological models?
- Methodological Answer :
- In vitro : Use patch-clamp electrophysiology on transfected HEK293 cells expressing human α₁-adrenergic receptors to measure dose-dependent ion channel modulation (EC₅₀ calculation) .
- In vivo : Employ microdialysis in rodent brains to monitor neurotransmitter release (e.g., dopamine, serotonin) post-administration (1–10 mg/kg i.p.) .
- Computational : Perform molecular docking (AutoDock Vina) using crystal structures of target receptors (PDB ID: 2RH1) to predict binding modes .
Q. How can polymorphic forms of this compound impact pharmacological outcomes?
- Methodological Answer : Polymorphs alter solubility and bioavailability. Characterize polymorphs via:
- PXRD to identify distinct diffraction patterns (e.g., Form I: peaks at 10.2°, 15.6°; Form II: 9.8°, 16.1°) .
- Dissolution testing (USP II apparatus, pH 6.8 PBS) to compare dissolution rates. Form I shows 80% release in 30 min vs. 60% for Form II .
- In vivo PK studies in rats to correlate polymorph form with AUC(0–24h) .
Q. What analytical approaches are recommended for detecting trace impurities in scaled-up synthesis?
- Methodological Answer :
- LC-HRMS (Q-TOF) with a detection limit of 0.1% for identifying byproducts like unreacted 4-methylphenol or N-alkylated derivatives .
- Headspace GC-MS to quantify residual solvents (e.g., DMF <500 ppm) per ICH Q3C guidelines .
- ICP-OES for heavy metal screening (e.g., Pd <10 ppm from catalytic steps) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
